Dimethyldioctadecylammonium Dimethyldioctadecylammonium
Brand Name: Vulcanchem
CAS No.: 14357-21-2
VCID: VC20956758
InChI: InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1
SMILES: CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC
Molecular Formula: C38H80N+
Molecular Weight: 551.0 g/mol

Dimethyldioctadecylammonium

CAS No.: 14357-21-2

Cat. No.: VC20956758

Molecular Formula: C38H80N+

Molecular Weight: 551.0 g/mol

* For research use only. Not for human or veterinary use.

Dimethyldioctadecylammonium - 14357-21-2

Specification

CAS No. 14357-21-2
Molecular Formula C38H80N+
Molecular Weight 551.0 g/mol
IUPAC Name dimethyl(dioctadecyl)azanium
Standard InChI InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1
Standard InChI Key OGQYPPBGSLZBEG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Properties

Molecular Structure

Dimethyldioctadecylammonium has a molecular formula of C₃₈H₈₀N⁺ for the cation portion, with the complete formula varying depending on the counterion . The structure features a quaternary ammonium center with two methyl groups and two octadecyl (C₁₈) chains, creating a distinctive amphiphilic molecule with a positively charged hydrophilic head and two hydrophobic tails .

Physical and Chemical Properties

The physical and chemical properties of dimethyldioctadecylammonium compounds vary slightly depending on the specific salt form. Table 1 summarizes the key properties of the most common forms.
Table 1: Physical and Chemical Properties of Dimethyldioctadecylammonium Salts

PropertyBromide SaltChloride SaltSource
Molecular FormulaC₃₈H₈₀BrNC₃₈H₈₀ClN
Molecular Weight630.97 g/mol586.50 g/mol
Physical StateCrystal/SolidWhite to pale brown powder/mass/flakes
Melting Point155°C72-122°C
Solubility in WaterLow (1 pg-2.5 mg/L at 25°C)Low
ChargeCationicCationic
The cationic nature of dimethyldioctadecylammonium compounds is a critical property that contributes to their biological activity and applications in various fields. These compounds can interact with negatively charged surfaces, including cell membranes and biomolecules such as proteins and nucleic acids.

Preparation Methods

Synthesis Approaches

Dimethyldioctadecylammonium compounds are typically synthesized through alkylation reactions. The chloride salt (dimethyldioctadecylammonium chloride) can be obtained through the hydrogenation and hydrolysis of triglycerides from animal or plant sources. For the bromide salt, the synthesis generally involves the alkylation of dimethylamine with octadecyl bromide.

Preparation of Vesicles

One of the distinctive properties of dimethyldioctadecylammonium bromide is its ability to form unilamellar vesicles (ULVs) in water. The "hot-water" method offers a simple procedure to prepare these cationic vesicles by dissolving the compound in hot water above 50°C, which is above its chain melting (main) transition temperature (Tm) . This method produces stable vesicles that can be used for various applications, particularly in drug delivery systems.

Phase Behavior and Vesicle Formation

Thermodynamic Transitions

Dimethyldioctadecylammonium bromide exhibits complex phase behavior in aqueous dispersions. Differential scanning calorimetry (DSC) thermograms of unsonicated dispersions typically show two primary endotherms:

  • Pre-transition at 35-36°C

  • Main transition (Tm) at 42.7-45°C
    Additionally, some literature has reported a third endotherm (post-transition) at approximately 52.2°C .
    The main transition (Tm) is attributed to a gel to liquid-crystalline phase transition, during which the alkyl chains transform from a solid-like to a liquid-like state . This transition is crucial for the compound's behavior in aqueous solutions and its applications in drug delivery and other fields.

Concentration Effects on Structure

The concentration of dimethyldioctadecylammonium bromide in aqueous solutions significantly affects the structures formed. At concentrations below 10 mM (identified as a critical concentration), the dispersions consist primarily of large polydispersed unilamellar vesicles (ULVs) that exhibit a local chain melting transition at approximately 43°C . Above this temperature, a structural transition occurs from ULVs to multilamellar vesicles (MLVs), as indicated by a sudden increase in dynamic moduli.
At concentrations above 10 mM, the dispersions are mostly formed by ULVs coexisting with lamellar fragments, resulting in a network that shows a rheogram similar to that of hexagonal liquid-crystalline phase . This concentration-dependent behavior is important to consider when utilizing dimethyldioctadecylammonium compounds for specific applications.

Biological Activity and Mechanisms of Action

Interaction with Biological Systems

Dimethyldioctadecylammonium compounds interact effectively with various biological molecules, including proteins and nucleic acids. Their cationic nature allows them to interact with negatively charged cell membranes and biomolecules, which contributes to their biological activity .
Studies have shown that dimethyldioctadecylammonium bromide can enhance the uptake of antigens by immune cells, particularly antigen-presenting cells such as dendritic cells and macrophages . This property makes it valuable as an adjuvant in vaccine formulations.

Adjuvant Activity

One of the most well-studied biological activities of dimethyldioctadecylammonium compounds is their adjuvant effect in vaccine formulations. Dimethyldioctadecylammonium bromide has been shown to enhance immune responses by:

  • Facilitating antigen delivery and presentation

  • Promoting antigen uptake by immune cells

  • Forming stable complexes with antigens
    Research has demonstrated that dimethyldioctadecylammonium bromide, particularly when combined with other adjuvants like trehalose dibehenate (TDB) in formulations such as cationic adjuvant formulation (CAF) 01, can effectively enhance immune responses to vaccines .
    A study evaluating the immune response of mice against Neisseria meningitidis outer membrane vesicles (OMV) found that dimethyldioctadecylammonium bromide increased antibody titers, avidity, and bactericidal activity . The adjuvant also contributed to the recognition of more proteins and influenced the release of cytokines, demonstrating its potential in modulating immune responses.

Mechanisms of Adjuvant Action

The adjuvant mechanism of dimethyldioctadecylammonium-based cationic liposomes has been investigated in several studies. Research has shown that these liposomes efficiently adsorb antigens, with over 90% association when mixed in equal concentrations . This adsorption enhances the uptake of antigens by dendritic cells and other antigen-presenting cells, which is an active process that can be inhibited at low temperatures (4°C) or by inhibitors of actin-dependent endocytosis such as cytochalasin D .
In vivo studies have confirmed that adsorption of antigens onto dimethyldioctadecylammonium liposomes enhances antigen uptake by peritoneal exudate cells after intraperitoneal injection . The liposomes preferentially target antigen-presenting cells, with minimal uptake observed by T cells in mixed splenocyte cultures. This targeted delivery increases the efficiency of antigen presentation more than 100 times in responder assays with MHC class II-restricted T cells .

Applications

Immunological Applications

Dimethyldioctadecylammonium compounds have been extensively studied for their applications in immunology and vaccine development. Table 2 summarizes some key immunological applications.
Table 2: Immunological Applications of Dimethyldioctadecylammonium Compounds

ApplicationDescriptionFindingsSource
Vaccine AdjuvantEnhancement of immune responses to vaccinesIncreased antibody titers, avidity, and bactericidal activity
T-helper 1 (Th1) Response ModulationVarying content of dimethyldioctadecylammonium and distearoyl-sn-glycero-3-phosphocholine in liposomal adjuvantsTh1 responses can be controlled by tailoring the dimethyldioctadecylammonium/DSPC ratio
Antigen DeliveryFormation of liposomes for efficient antigen deliveryEnhanced uptake by antigen-presenting cells
ImmunomodulationCombination with other adjuvants like trehalose dibehenateSynergistic enhancement of immune responses
The immunological applications of dimethyldioctadecylammonium compounds are particularly promising for developing vaccines against challenging pathogens that require strong cell-mediated immune responses.

Drug Delivery Systems

The ability of dimethyldioctadecylammonium compounds to form vesicles in aqueous solutions makes them valuable components in drug delivery systems. These vesicles can encapsulate various molecules, including drugs and genes, allowing for targeted delivery. The cationic nature of the compounds enables them to interact with negatively charged molecules like DNA, making them potentially useful for gene delivery applications.

Industrial and Consumer Applications

Dimethyldioctadecylammonium compounds, particularly the chloride salt, have been used in various industrial and consumer products:

Comparative Analysis with Similar Compounds

Dimethyldioctadecylammonium compounds belong to a broader family of quaternary ammonium compounds. Table 3 presents a comparison with related compounds.
Table 3: Comparison of Dimethyldioctadecylammonium with Similar Quaternary Ammonium Compounds

CompoundStructure CharacteristicsApplicationsDifferences from DimethyldioctadecylammoniumSource
Cetyl trimethylammonium bromide (CTAB)Single C₁₆ chain with three methyl groupsSurfactant, DNA precipitationSingle alkyl chain vs. two chains in dimethyldioctadecylammonium
Cetyl trimethylammonium chloride (CTAC)Single C₁₆ chain with three methyl groups, chloride counterionSimilar to CTABSingle alkyl chain, different counterion
Didecyldimethylammonium chlorideTwo C₁₀ chains with two methyl groupsDisinfectant, antisepticShorter alkyl chains (C₁₀ vs. C₁₈)
Stearyltrimethylammonium chloride (STAC)Single C₁₈ chain with three methyl groupsConditioning agentSingle alkyl chain vs. two chains
This comparison highlights the structural variations among quaternary ammonium compounds and how these differences influence their properties and applications.

Recent Research and Future Directions

Recent research on dimethyldioctadecylammonium compounds has focused on optimizing their properties for specific applications, particularly in vaccine development and drug delivery systems. Studies have explored the effects of varying the ratio of dimethyldioctadecylammonium with other lipids to modulate immune responses , demonstrating that T-helper 1 (Th1) responses can be controlled by tailoring the composition of liposomal adjuvants.
Future research directions may include:

  • Development of more biodegradable derivatives to address environmental concerns

  • Optimization of formulations for targeted drug delivery

  • Exploration of synergistic effects with other adjuvants for enhanced vaccine efficacy

  • Investigation of the molecular mechanisms underlying the immunomodulatory effects

  • Application in emerging fields such as mRNA vaccine delivery and cancer immunotherapy

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